1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the 1-position and a furan ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of benzylhydrazine with furan-2-carboxylic acid under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides or alkylated benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3-(furan-2-yl)-1H-indazole: Similar structure but with an indazole ring instead of a pyrazole ring.
3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1): Known for its biological activities, including inhibition of hypoxia-inducible factor-1 (HIF-1) and stimulation of soluble guanylate cyclase (sGC).
Uniqueness: 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and furan groups on the pyrazole ring allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-benzyl-3-(furan-2-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-20-13/h1-8,10H,9H2,(H,18,19) |
InChI Key |
BKXCLMGOOZVKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CO3)C(=O)O |
Origin of Product |
United States |
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